![molecular formula C27H28N4O6S B14114001 2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)
2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO4927350 is a potent and highly selective non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This compound has shown significant antitumor efficacy in a broad spectrum of tumor models by selectively blocking the mitogen-activated protein kinase pathway signaling both in vitro and in vivo .
Preparation Methods
The synthesis of RO4927350 involves the formal condensation of the primary amino group of 4-propanoyl-1,3-thiazol-2-amine with the carboxy group of a 3-phenylbutyric acid, which has been substituted at position 2 by a (4R)-4-[p-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl group . The reaction conditions and industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
RO4927350 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not provided.
Reduction: Similar to oxidation, reduction reactions can occur, but specific conditions are not detailed.
Substitution: The compound can undergo substitution reactions, particularly involving the thiazole and imidazolidine rings.
Scientific Research Applications
RO4927350 has been extensively studied for its applications in cancer research. It selectively blocks the mitogen-activated protein kinase pathway signaling, resulting in significant antitumor efficacy in various tumor models . This compound has shown promise in reducing the risk of developing drug resistance in cancers with aberrant mitogen-activated protein kinase pathway activation . Additionally, it has been used in studies to understand the mechanisms of acquired resistance to mitogen-activated protein kinase inhibition .
Mechanism of Action
RO4927350 exerts its effects by selectively inhibiting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This inhibition blocks the mitogen-activated protein kinase pathway signaling, leading to reduced tumor cell growth, survival, differentiation, and angiogenesis . The compound prevents a feedback increase in mitogen-activated protein kinase phosphorylation, which is often observed with other mitogen-activated protein kinase inhibitors .
Comparison with Similar Compounds
RO4927350 is unique compared to other mitogen-activated protein kinase inhibitors due to its non-ATP-competitive inhibition mechanism and its ability to prevent feedback phosphorylation of mitogen-activated protein kinase . Similar compounds include:
Trametinib: Another mitogen-activated protein kinase kinase inhibitor, but it is ATP-competitive.
Cobimetinib: Similar to RO4927350, it is a non-ATP-competitive mitogen-activated protein kinase kinase inhibitor but has different structural properties.
Selumetinib: An ATP-competitive mitogen-activated protein kinase kinase inhibitor with a different mechanism of action.
RO4927350 stands out due to its unique chemical structure and its ability to reduce the risk of developing drug resistance in cancer therapy .
Properties
Molecular Formula |
C27H28N4O6S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34) |
InChI Key |
RKKBPPTYPGTSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone](/img/structure/B14113925.png)
![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)
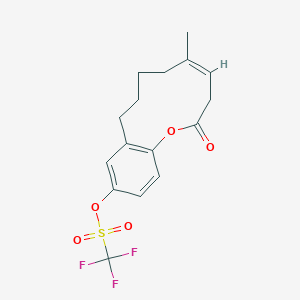
![[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14113935.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14113937.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14113939.png)
![[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)

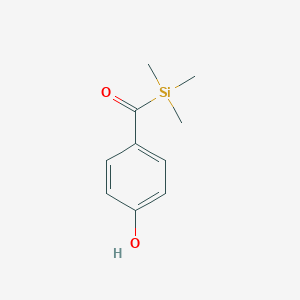
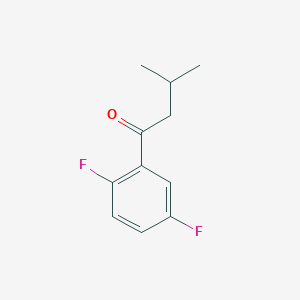
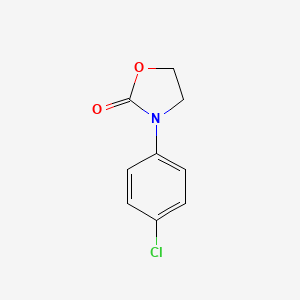
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)
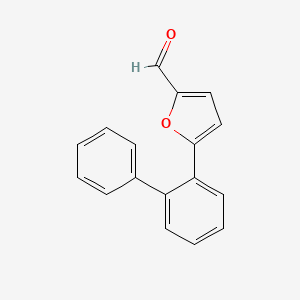
![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)
